BENGHE Methodological & Application

Check Availability & Pricing

Application of Nickel Chloride in Gas Sensing
Materials: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest
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Introduction

Nickel oxide (NiO), a p-type semiconductor, has garnered significant attention in the field of gas
sensing due to its excellent chemical stability, high sensitivity, and cost-effectiveness.[1] Nickel
chloride (NiCl2) is a common and versatile precursor for the synthesis of various
nanostructured NiO materials, offering control over particle size, morphology, and,
consequently, gas sensing properties.[2][3] This document provides detailed application notes
and protocols for researchers and scientists interested in the use of nickel chloride-derived
materials for gas sensing applications. The information compiled is based on a comprehensive
review of recent scientific literature.

Synthesis of Nickel Oxide (NiO) Sensing Material
from Nickel Chloride

Several methods have been successfully employed to synthesize NiO nanostructures from a
nickel chloride precursor. The choice of synthesis route significantly influences the material's
properties and its performance as a gas sensor.

Microemulsion Method

This method allows for the synthesis of nano-sized nickel oxides with controllable particle sizes,
which has been shown to enhance gas sensing performance, particularly for hydrogen sulfide
(H2S), ethanol (C2Hs0OH), and nitrogen dioxide (NO2).[2]
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Protocol:
e Prepare Solutions:

o Solution I: Dissolve 0.666 g of nickel chloride hexahydrate (NiClz-6H20) in 13.3 mL of
deionized water.[2]

o Solution II: Dissolve 2.2 mL of aqueous ammonia in 12.1 mL of deionized water.[2]

o Solution Il (Microemulsion base): Mix 40.4 mL of n-hexanol, 67.0 mL of Triton X-100, and
112.5 mL of cyclohexane.[2]

e Form Microemulsions: Add Solution | and Solution Il separately to two equal volumes of
Solution Il to form two distinct reverse microemulsions.

e Mixing and Precipitation: Vigorously stir the two microemulsions together. A green precipitate
will form.

e Washing and Calcination: Filter and wash the precipitate thoroughly with deionized water
and ethanol. Dry the precipitate and then calcine it at 500 °C for 2 hours to obtain NiO
nanoparticles.[2]

Hydrothermal Synthesis

Hydrothermal methods are widely used to produce various NiO nanostructures, such as
nanowires and nanobelts, by controlling reaction temperature and time.[4]

Protocol:

o Prepare Precursor Solution: Dissolve 0.474 g of nickel chloride hexahydrate (NiClz-:6H20)
and 0.044 g of sodium oxalate in 18 mL of deionized water.

e Add Ethylene Glycol: Add 30 mL of ethylene glycol to the solution under vigorous stirring for
30 minutes.[5]

o Hydrothermal Treatment: Transfer the homogeneous mixture to a Teflon-lined autoclave and
heat at 180 °C for 12 hours.[5]
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» Washing and Drying: After cooling, collect the precipitate by centrifugation, wash it with
deionized water and ethanol, and dry at 60 °C for 10 hours.

o Calcination: Calcine the dried powder at 600 °C for 1 hour to yield NiO nanostructures.[5]

Co-precipitation Method

This is a simple and effective method for synthesizing NiO nanoparticles.

Protocol:

Prepare Solutions: Prepare separate aqueous solutions of nickel chloride (NiClz) and
sodium hydroxide (NaOH).

» Precipitation: Add the NaOH solution dropwise to the NiClz solution under continuous stirring
at approximately 50 °C.

e Washing and Drying: Collect the resulting precipitate by filtration, wash it thoroughly with
deionized water to remove any residual ions, and dry it at 150 °C for 11 hours.

» Calcination: Calcine the dried powder at 300 °C for 2 hours to obtain NiO nanoparticles.[5]

Gas Sensor Fabrication and Testing

The synthesized NiO powder is used to fabricate the gas sensing element.

Sensor Fabrication Protocol

o Paste Preparation: Mix the synthesized NiO powder with deionized water or an organic
binder to form a homogenous paste.[6]

o Coating: Coat the paste onto an alumina tube or a flat substrate fitted with pre-formed gold
or platinum electrodes.[2][6]

e Drying and Annealing: Dry the coated device at room temperature, followed by heating at a
higher temperature (e.g., 450 °C for 2 hours) to ensure good adhesion and stability of the
sensing layer.[2]
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» Heater Integration: A Ni-Cr or other suitable heating coil is typically inserted into the alumina
tube or placed on the backside of the substrate to control the operating temperature of the
sensor.[2][6]

Gas Sensing Measurement Protocol

e Setup: Place the fabricated sensor in a sealed test chamber with a gas inlet and outlet.

» Stabilization: Heat the sensor to the desired operating temperature and allow the resistance
to stabilize in a flow of clean, dry air. This baseline resistance is denoted as Ra.

o Gas Exposure: Introduce the target gas at a specific concentration into the chamber. The
resistance of the sensor will change and eventually stabilize at a new value, Rg.

» Response Calculation: The sensor response (S) is typically calculated as S = Rg/Ra for
reducing gases and S = Ra/Rg for oxidizing gases for p-type semiconductors like NiO.

o Response and Recovery Time: The response time is the time taken for the sensor to reach
90% of its final response upon exposure to the target gas. The recovery time is the time
taken for the sensor's resistance to return to 90% of its original baseline value after the target
gas is removed.[6]

Performance Data of NiClz-Derived NiO Gas Sensors

The performance of gas sensors is evaluated based on several key parameters, including
sensitivity, selectivity, response/recovery time, and optimal operating temperature. The
following tables summarize the performance of NiO-based gas sensors synthesized from
nickel chloride for various target gases.

Table 1: Performance of NiO-based Gas Sensors for H2S and Ethanol
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Gas Sensing Mechanism and Experimental

Workflow
P-type Semiconductor Gas Sensing Mechanism

Nickel oxide is a p-type semiconductor, where the majority charge carriers are holes. The gas
sensing mechanism is primarily based on the change in the electrical resistance of the material
upon interaction with target gases.

In air, oxygen molecules adsorb on the surface of the NiO and capture electrons from the
valence band, creating holes and forming a hole accumulation layer at the surface. This leads
to a relatively low baseline resistance.

e For Reducing Gases (e.g., H2S, C2HsOH, CO): These gases react with the adsorbed oxygen
species on the NiO surface, releasing the trapped electrons back to the material. This
electron-hole recombination reduces the concentration of holes, thereby increasing the
resistance of the sensor.

e For Oxidizing Gases (e.g., NO2): These gases can directly adsorb on the NiO surface and
withdraw electrons, which further increases the concentration of holes in the hole
accumulation layer, leading to a decrease in the sensor's resistance.
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Caption: Gas sensing mechanism of a p-type NiO semiconductor.

Experimental Workflow

The overall process from precursor to a functional gas sensor involves several key stages.
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Caption: Experimental workflow for NiO-based gas sensor development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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